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Get Quote

The following table consolidates core pharmacokinetic parameters of galunisertib and major factors

influencing its variability from clinical studies.

Parameter/Factor Details & Impact Clinical Context / Reference

Absolute Bioavailability Well absorbed [1] Based on data from patients with

advanced cancer [1]

Tmax (Time to Cmax) 0.5 - 2 hours [1] Following oral administration [1]

Terminal Half-life Mean of ~8 hours [1] -

Therapeutic Window 160 - 300 mg/day [1] [2] Defined by PK/PD model for

intermittent dosing [1] [2]

Formulation Impact (on
Cmax)

~22% reduction with RC vs.

HSWG [1]

Roller compaction (RC) vs. high-

sheer wet granulation (HSWG) [1]

Formulation Impact (on
Tmax)

Delay of ≥1 hour with RC vs.

HSWG [1]

Roller compaction (RC) vs. high-

sheer wet granulation (HSWG) [1]

Food Effect Administered only in fasted
state [1]

To reduce impact of gut pH changes

on absorption [1]

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s528666?utm_src=pdf-body
https://www.smolecule.com/products/s528666?utm_src=pdf-interest
https://www.smolecule.com/products/s528666?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4387272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4387272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147053/
https://www.smolecule.com/products/s528666?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter/Factor Details & Impact Clinical Context / Reference

Drug-Drug Interactions
(Enzyme Inducers)

PK not affected by EIAEDs [2] Based on data from a study in glioma
patients [2]

Drug-Drug Interactions
(PPIs)

PK not affected by proton
pump inhibitors [2]

Based on data from a study in glioma
patients [2]

Recommended Dosing
Schedule

150 mg twice daily (BID), 14
days on/14 days off [3] [4] [5]

Standard intermittent schedule used
in multiple phase I/II trials [3] [4] [5]

Recommended Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which can be adapted for

troubleshooting galunisertib pharmacokinetic studies.

Relative Bioavailability Study Design

This crossover design is the gold standard for assessing formulation impact on bioavailability [1].

Objective: To assess the relative bioavailability of new formulations (e.g., roller compaction)

compared to a reference formulation.
Design:

Type: Single-center, open-label, 3-period, 6-sequence crossover study.
Population: Patients with advanced or metastatic cancer.

Dosing: Patients receive a single 150 mg dose of a different galunisertib formulation during
each period.

Washout: At least 48 hours between periods.
PK Sampling: Collect venous blood samples (e.g., ~4 mL) to yield plasma at intervals up to 48 hours

post-dose.
Key PK Parameters: Calculate AUC(0-tlast), AUC(0-48h), AUC(0-∞), and Cmax using standard non-

compartmental analysis.
Statistical Analysis: Analyze log-transformed AUC and Cmax using a linear mixed-effects model.

Report geometric least-squares means and 90% confidence intervals for the ratios.
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Bioanalytical Method for Plasma Galunisertib

Accurate measurement of plasma concentration is critical [1] [2].

Technique: Two validated liquid chromatography methods coupled with tandem mass spectrometry

(LC/MS).
High-range method: Lower Limit of Quantification (LLOQ) of 5.000 ng/mL, Upper Limit of

Quantification (ULOQ) of 1000.000 ng/mL. For samples above ULOQ, reanalyze after dilution.
Low-range method: LLOQ of 0.050 ng/mL, ULOQ of 10.000 ng/mL. Used for samples below

the LLOQ of the high-range method.
Validation: The method should meet pre-defined standards for intra-assay accuracy and precision.

Assessing Pharmacodynamic (PD) Effects

This bridges PK measures with biological activity [2] [4] [6].

Target Engagement Marker: Phosphorylated SMAD2 (pSMAD2) levels in Peripheral Blood

Mononuclear Cells (PBMCs).
Method:

Sample Collection: Isolate PBMCs from patient blood samples at baseline and specified times
post-dosing.

Analysis: Use a specific ELISA with an antibody recognizing pSMAD2. Normalize pSMAD2
levels to total SMAD2.

Utility: Inhibition of pSMAD2 indicates target engagement and can be correlated with galunisertib
exposure (AUC) to establish a PK/PD relationship [2] [6].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow and key relationships in a pharmacokinetic and

pharmacodynamic study of galunisertib, integrating the protocols described above.
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Study Design & Dosing

Pharmacokinetics (PK)

Pharmacodynamics (PD) & Biomarkers

Study Start

Crossover Design

Administer Formulations
(150 mg single dose, fasted)

Respect Washout Period
(≥48 hours)

Plasma Sample Collection
(Up to 48 hours)

LC/MS Bioanalysis PBMC Isolation

Parallel Sample

Calculate PK Parameters:
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Calculate PK Parameters:
AUC, Cmax, Tmax, Half-life

Data Analysis &
Statistical Comparison

pSMAD2 ELISA Analysis

Correlate pSMAD2 inhibition
with Galunisertib Exposure (AUC)

Output: Bioavailability,
Variability Factors, PK/PD Model

Click to download full resolution via product page

Frequently Asked Questions (FAQs)

Q1: Why might we see a reduced Cmax in our formulation study? A reduced Cmax, approximately 22%

lower than the reference, was specifically observed with roller compaction (RC) formulations compared to

the high-sheer wet granulation (HSWG) formulation. This was an expected outcome of the formulation

change and was not associated with a significant change in overall exposure (AUC) or the safety profile [1].

Q2: Should we control for food intake in our preclinical PK studies? Yes. Although clinical data is

available, the absorption of galunisertib is known to be sensitive to changes in gut pH. To maintain

consistency and reduce variability, clinical trials administer the drug strictly in the fasted state [1]. Applying

this control in preclinical studies is highly recommended.

Q3: Is there a surrogate tissue for assessing target engagement in vivo? Yes. Preclinical and clinical data

support the use of Peripheral Blood Mononuclear Cells (PBMCs). A strong correlation has been shown
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between the inhibition of pSMAD2 in tumor tissues and in PBMCs in a rat model, validating PBMCs as a

practical surrogate for monitoring the pharmacodynamic effects of galunisertib [6].

Q4: What is the recommended dosing schedule for in vivo efficacy models? The established clinical

paradigm is intermittent dosing (14 days on treatment, followed by 14 days off). This schedule was

developed based on PK/PD modeling to maximize efficacy and manage potential long-term toxicity, and it

has been used across numerous phase I/II trials [2] [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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